molecular formula C19H15ClN2OS B3655144 1-(5-Chloro-2-phenoxyphenyl)-3-phenylthiourea

1-(5-Chloro-2-phenoxyphenyl)-3-phenylthiourea

Cat. No.: B3655144
M. Wt: 354.9 g/mol
InChI Key: YDYGMHBUVGAHLL-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-phenoxyphenyl)-3-phenylthiourea is an organic compound characterized by the presence of a thiourea group attached to a phenyl ring and a phenoxyphenyl ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-phenoxyphenyl)-3-phenylthiourea typically involves the reaction of 5-chloro-2-phenoxyphenyl isothiocyanate with aniline. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:

5-Chloro-2-phenoxyphenyl isothiocyanate+AnilineThis compound\text{5-Chloro-2-phenoxyphenyl isothiocyanate} + \text{Aniline} \rightarrow \text{this compound} 5-Chloro-2-phenoxyphenyl isothiocyanate+Aniline→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-phenoxyphenyl)-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the phenoxyphenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenoxyphenyl derivatives.

Scientific Research Applications

1-(5-Chloro-2-phenoxyphenyl)-3-phenylthiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-phenoxyphenyl)-3-phenylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The phenoxyphenyl and phenyl rings contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-2-phenoxyphenyl)-3-phenylurea: Similar structure but with a urea group instead of a thiourea group.

    1-(5-Chloro-2-phenoxyphenyl)-3-methylthiourea: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

1-(5-Chloro-2-phenoxyphenyl)-3-phenylthiourea is unique due to the presence of both a thiourea group and a phenoxyphenyl ring with a chlorine substitution. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds. The thiourea group provides unique reactivity, while the phenoxyphenyl ring enhances binding affinity and specificity in biological systems.

Properties

IUPAC Name

1-(5-chloro-2-phenoxyphenyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2OS/c20-14-11-12-18(23-16-9-5-2-6-10-16)17(13-14)22-19(24)21-15-7-3-1-4-8-15/h1-13H,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYGMHBUVGAHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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